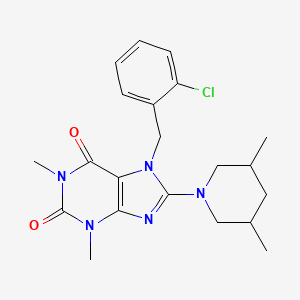

7-(2-chlorobenzyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

« 7-(2-chlorobenzyl)-8-(3,5-diméthylpipéridin-1-yl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione » est un composé synthétique qui appartient à la classe des dérivés de la purine. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent étudiés pour leurs applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de « 7-(2-chlorobenzyl)-8-(3,5-diméthylpipéridin-1-yl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione » implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du noyau purine, suivie de l’introduction des groupes 2-chlorobenzyl et 3,5-diméthylpipéridin-1-yl par des réactions de substitution nucléophile. Les conditions de réaction nécessitent souvent l’utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs tels que le carbonate de potassium (K2CO3).

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé impliquerait probablement des réacteurs discontinus à grande échelle avec un contrôle précis de la température, de la pression et du temps de réaction pour garantir un rendement élevé et une pureté élevée. L’utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction serait essentielle pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de N-oxydes.

Réduction : Les réactions de réduction pourraient cibler le groupe chlorobenzyl, le convertissant potentiellement en un dérivé d’alcool benzylique.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau du groupe chlorobenzyl, où l’atome de chlore peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d’hydrogène (H2O2) ou l’acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.

Réduction : Le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) dans des solvants anhydres.

Substitution : L’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques tels que le tétrahydrofurane (THF).

Principaux produits

Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des dérivés N-oxyde, tandis que la réduction pourrait produire des alcools ou des amines.

4. Applications de la recherche scientifique

Chimie

En chimie, ce composé pourrait être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui en fait un intermédiaire précieux dans la synthèse organique.

Biologie

Biologiquement, les dérivés de la purine sont souvent explorés pour leur potentiel en tant qu’inhibiteurs enzymatiques. Ce composé pourrait être étudié pour sa capacité à inhiber des enzymes spécifiques impliquées dans les voies métaboliques.

Médecine

En médecine, les dérivés de la purine ont été étudiés pour leurs propriétés antivirales, anticancéreuses et anti-inflammatoires. Ce composé pourrait être un candidat pour le développement de médicaments, ciblant des maladies ou des affections spécifiques.

Industrie

Dans l’industrie, le composé pourrait trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans certains procédés chimiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often explored for their potential as enzyme inhibitors. This compound might be studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Medicine

In medicine, purine derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties. This compound could be a candidate for drug development, targeting specific diseases or conditions.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical processes.

Mécanisme D'action

Le mécanisme d’action de « 7-(2-chlorobenzyl)-8-(3,5-diméthylpipéridin-1-yl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione » dépendrait de sa cible biologique spécifique. Généralement, les dérivés de la purine peuvent interagir avec les acides nucléiques ou les protéines, affectant leur fonction. Les cibles moléculaires pourraient inclure des enzymes, des récepteurs ou des canaux ioniques, et les voies impliquées pourraient être liées à la signalisation cellulaire, au métabolisme ou à l’expression génique.

Comparaison Avec Des Composés Similaires

Composés similaires

Caféine : Un dérivé de la purine bien connu avec des effets stimulants.

Théophylline : Un autre dérivé de la purine utilisé dans le traitement des maladies respiratoires.

Adénosine : Un nucléoside purine naturel avec divers rôles physiologiques.

Unicité

« 7-(2-chlorobenzyl)-8-(3,5-diméthylpipéridin-1-yl)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione » est unique en raison de ses substituants spécifiques, qui peuvent conférer des activités biologiques distinctes ou une réactivité chimique par rapport à d’autres dérivés de la purine.

Propriétés

Formule moléculaire |

C21H26ClN5O2 |

|---|---|

Poids moléculaire |

415.9 g/mol |

Nom IUPAC |

7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C21H26ClN5O2/c1-13-9-14(2)11-26(10-13)20-23-18-17(19(28)25(4)21(29)24(18)3)27(20)12-15-7-5-6-8-16(15)22/h5-8,13-14H,9-12H2,1-4H3 |

Clé InChI |

MNPOCBFWNJHZHJ-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(CN(C1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.